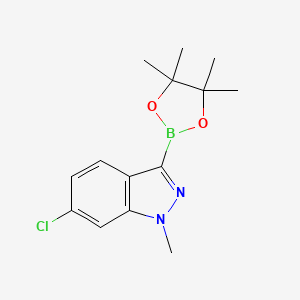
6-Chloro-1-methylindazole-3-boronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-Chloro-1-methylindazole-3-boronic acid pinacol ester” is a chemical compound with the linear formula C14H18BClN2O2 . It is a highly valuable building block in organic synthesis .
Molecular Structure Analysis
The molecular structure of “6-Chloro-1-methylindazole-3-boronic acid pinacol ester” is represented by the InChI code 1S/C14H18BClN2O2/c1-13(2)14(3,4)20-15(19-13)12-10-7-6-9(16)8-11(10)18(5)17-12/h6-8H,1-5H3 .
Chemical Reactions Analysis
Pinacol boronic esters are used in various chemical reactions. They can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Physical And Chemical Properties Analysis
The molecular weight of “6-Chloro-1-methylindazole-3-boronic acid pinacol ester” is 292.57 . It is stored in a freezer to maintain its stability .
Applications De Recherche Scientifique
Catalytic Protodeboronation
Pinacol boronic esters, such as MB19297, are highly valuable building blocks in organic synthesis . They are used in the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters . This process is crucial for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is one of the most widely-applied transition metal catalysed carbon–carbon bond forming reactions . Organoboron reagents like MB19297 are used in this process due to their stability, easy preparation, and environmentally benign nature .
Functionalizing Deboronation
MB19297 can be used in functionalizing deboronation of alkyl boronic esters . This process is well-developed and provides a way to convert the boron moiety into a broad range of functional groups .
Organic Synthesis
Organoboron compounds like MB19297 are of significant utility in asymmetric synthesis . They provide access to a broad array of diverse molecules with high enantioselectivity .
Biogas Upgradation
Although not directly mentioned in the search results, boronic esters like MB19297 could potentially be used in the upgradation of biogas . This process involves the adsorption selectivity of porous materials for biogas components .
Biomedical Applications
Biopolymers and biomaterials have been used in various biomedical fields . While the search results do not directly mention MB19297, it’s possible that boronic esters like MB19297 could be used in the synthesis of these materials, given their utility in organic synthesis .
Mécanisme D'action
Safety and Hazards
The safety information for “6-Chloro-1-methylindazole-3-boronic acid pinacol ester” indicates that it should be handled with care. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .
Orientations Futures
The future directions for “6-Chloro-1-methylindazole-3-boronic acid pinacol ester” and similar compounds involve further development of protocols for the functionalizing deboronation of alkyl boronic esters . This includes exploring more efficient and versatile methods for the protodeboronation of these compounds .
Propriétés
IUPAC Name |
6-chloro-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BClN2O2/c1-13(2)14(3,4)20-15(19-13)12-10-7-6-9(16)8-11(10)18(5)17-12/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBSRLSNPJYTAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NN(C3=C2C=CC(=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2469555.png)
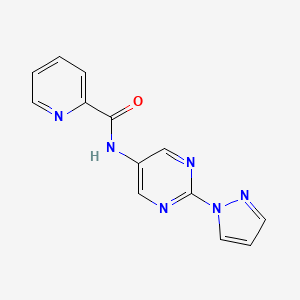
![4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl decanoate](/img/structure/B2469558.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzamide](/img/structure/B2469559.png)
![[2-(4-Methoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2469561.png)
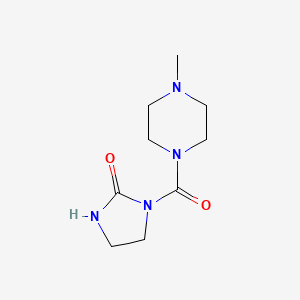
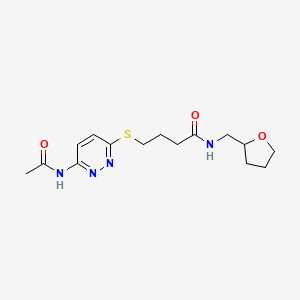
![N-(3-hydroxy-4,4-dimethylpentyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2469565.png)
![1-(3-chlorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2469566.png)
![1-[(3S,4S)-3-Fluoro-4-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2469569.png)
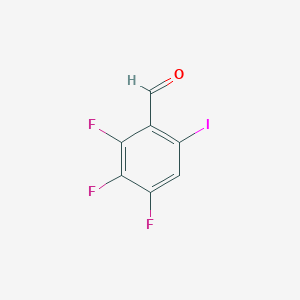
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2469574.png)
![N-[2-[3-[(2-chloro-6-fluorophenyl)methylsulfanyl]indol-1-yl]ethyl]-2-fluorobenzamide](/img/structure/B2469576.png)